3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide
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Overview
Description
3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C22H20F2N2O5S2 and its molecular weight is 494.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have explored synthetic pathways and chemical properties of sulfonamide derivatives, including methodologies for creating ring-fluorinated quinolines and isoquinolines, which are crucial for developing pharmacologically active compounds. For instance, Ichikawa et al. (2006) demonstrated intramolecular substitution techniques for producing 3-fluoroisoquinoline and 2-fluoro-quinoline derivatives, highlighting the potential for these methodologies in creating structurally diverse sulfonamide compounds with varying electronic properties due to the introduction of fluorine atoms (Ichikawa et al., 2006).
Biological Interactions and Mechanisms
Sulfonamide drugs, including those with fluorinated components, have been identified for their ability to inhibit tubulin polymerization, an essential process in cell division. For example, Banerjee et al. (2005) discussed the binding of sulfonamide drugs to the colchicine site of tubulin, suggesting potential applications in cancer therapy by inhibiting cell proliferation (Banerjee et al., 2005).
Pharmacological Applications
Research has expanded into the pharmacological implications of sulfonamide derivatives, exploring their utility as antitumor agents, diuretic, and antihypertensive agents. For instance, Rahman et al. (2014) synthesized N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives, showing significant activity as diuretic and antihypertensive agents, suggesting a promising area for therapeutic development (Rahman et al., 2014).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfonyl groups .
Mode of Action
Based on its structural similarity to other sulfonyl compounds, it may act as an inhibitor or activator of its target proteins or enzymes .
Biochemical Pathways
Given the presence of sulfonyl groups in the compound, it could potentially interfere with pathways involving sulfonation, a key post-translational modification .
Pharmacokinetics
The presence of fluorine atoms could potentially enhance its metabolic stability, while the sulfonyl groups might influence its solubility and distribution .
Properties
IUPAC Name |
3-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O5S2/c1-31-22-11-9-19(14-20(22)24)32(27,28)25-17-6-10-21-15(13-17)3-2-12-26(21)33(29,30)18-7-4-16(23)5-8-18/h4-11,13-14,25H,2-3,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNQHNQEWFWRQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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